Mdivi-1 - 338967-87-6

Mdivi-1

Catalog Number: EVT-273915
CAS Number: 338967-87-6
Molecular Formula: C15H10Cl2N2O2S
Molecular Weight: 353.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (Mdivi-1) is a synthetic compound that has gained significant attention in scientific research due to its role as a modulator of mitochondrial dynamics. [] It has been widely utilized as a tool to investigate the processes of mitochondrial fission and fusion, which are critical for maintaining mitochondrial function and cellular health. [] Mdivi-1 belongs to a class of thioquinazolinone derivatives. [] While initially believed to primarily act as an inhibitor of dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission, research has unveiled a broader range of effects and off-target activities. []

Dynasore

Relevance: Like Mdivi-1, dynasore is a dynamin inhibitor, but it is less specific for the dynamin-related protein 1 (Drp1) isoform involved in mitochondrial fission. While Mdivi-1 showed some protective benefits in models of ischemia-reperfusion and oxidative stress, dynasore was found to be less effective.

ML160

Relevance: This compound, like Mdivi-1, targets Drp-1 and affects platelet granule secretion by influencing fusion pore expansion.

Rotenone

Relevance: While both Mdivi-1 and rotenone suppress Complex I-dependent respiration, Mdivi-1 was found to cause less mitochondrial reactive oxygen species (ROS) emission compared to rotenone, suggesting a potentially safer profile.

Trolox

Relevance: Trolox serves as a benchmark for antioxidant capacity. While Mdivi-1 exhibits moderate antioxidant activity, its potency is significantly lower than that of Trolox.

Thioquinazolinone Derivatives

Relevance: Some thioquinazolinone derivatives, like Mdivi-1, demonstrate an ability to overcome platinum drug resistance in cancer cells. Research suggests that this effect might be independent of Drp1 inhibition, highlighting the possibility of additional targets. ,

Source and Classification

Mdivi-1 was first identified in a study by Cassidy-Stone et al. in 2008, where it was characterized as an inhibitor of Drp1 activity in yeast and mammalian cells . It belongs to the class of quinazolinone derivatives and is classified as a mitochondrial division inhibitor. The compound has been extensively studied for its effects on cell viability, mitochondrial morphology, and bioenergetics.

Synthesis Analysis

The synthesis of Mdivi-1 involves several chemical reactions that result in the formation of the quinazolinone structure. While specific proprietary methods may vary, a general synthetic route includes:

  1. Formation of the Quinazolinone Core:
    • The initial step typically involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the quinazolinone nucleus.
    • Subsequent reactions may involve halogenation and substitution reactions to introduce the dichloro and methoxy groups.
  2. Purification:
    • The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
  3. Characterization:
    • The final product is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Mdivi-1 has a complex molecular structure characterized by a quinazolinone backbone with specific substituents that enhance its biological activity. Key features include:

  • Molecular Formula: C12_{12}H8_{8}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 305.17 g/mol
  • Functional Groups: The presence of dichloro and methoxy groups contributes to its lipophilicity and ability to cross biological membranes, including the blood-brain barrier.

The three-dimensional conformation of Mdivi-1 allows it to effectively bind to Drp1, inhibiting its GTPase activity and preventing mitochondrial fission .

Chemical Reactions Analysis

Mdivi-1 primarily engages in non-covalent interactions with Drp1, leading to several biochemical outcomes:

  1. Inhibition of Drp1 Activity:
    • Mdivi-1 binds to Drp1, preventing its oligomerization into ring structures necessary for mitochondrial fission.
  2. Impact on Mitochondrial Dynamics:
    • By inhibiting Drp1, Mdivi-1 promotes mitochondrial fusion and reduces fragmentation, which is beneficial under stress conditions .
  3. Reactive Oxygen Species Modulation:
    • Mdivi-1 treatment has been shown to decrease the formation of reactive oxygen species (ROS), thereby enhancing cellular survival under oxidative stress conditions .
Mechanism of Action

The mechanism by which Mdivi-1 exerts its effects involves several key processes:

  • Inhibition of Dynamin-related Protein 1:
    • Mdivi-1 selectively inhibits the GTPase activity of Drp1, leading to reduced mitochondrial fission.
  • Promotion of Mitochondrial Fusion:
    • By preventing excessive fragmentation, Mdivi-1 facilitates the fusion of mitochondria, enhancing their functional capacity and energy production .
  • Neuroprotective Effects:
    • In neuronal models, Mdivi-1 has demonstrated protective effects against excitotoxicity by preserving mitochondrial integrity and function during stress conditions such as NMDA receptor activation .
Physical and Chemical Properties Analysis

Mdivi-1 exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Half-life: Approximately 12 hours in biological systems, allowing for sustained action without frequent dosing .

These properties contribute to its efficacy as a pharmacological agent targeting mitochondrial dysfunction.

Applications

Mdivi-1 has a range of scientific applications, particularly in the fields of neurobiology and cellular biology:

  1. Neuroprotection:
    • Mdivi-1 is being investigated for its potential to protect neurons from degeneration due to oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
  2. Autoimmune Diseases:
    • Studies have shown that Mdivi-1 can modulate immune responses in models of multiple sclerosis by affecting T cell dynamics within the central nervous system .
  3. Cancer Research:
    • Given its role in regulating apoptosis through mitochondrial dynamics, Mdivi-1 is being explored for its potential use in cancer therapies where mitochondrial dysfunction is prevalent.
  4. Metabolic Disorders:
    • Research into metabolic diseases indicates that Mdivi-1 could play a role in improving mitochondrial function and energy metabolism .
Mechanistic Insights into Mdivi-1 Activity

Mitochondrial Fission Inhibition: Targeting Drp1/Dnm1 GTPase Activity

Mdivi-1 (3-(2,4-Dichloro-5-methoxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone) was initially identified as a mitochondrial division inhibitor through a chemical screen in yeast, where it suppressed the glycerol growth defect of fzo1-1 mutants by inhibiting Dnm1 (yeast Drp1 ortholog) [2] [9]. Mechanistically, Mdivi-1 attenuates GTPase activity by blocking the self-assembly of dynamin-related proteins, a prerequisite for their membrane-constriction functions. In yeast Dnm1, Mdivi-1 inhibits GTP hydrolysis (IC₅₀ = 1–10 µM) by preventing the formation of higher-order oligomers essential for mitochondrial scission [8] [9]. Early mammalian studies reported that Mdivi-1 (50 µM) elongates mitochondria in COS-7 cells by inhibiting Drp1-dependent fission and blocks Bax-mediated cytochrome c release [2] [8]. However, subsequent studies revealed significant interspecies differences: Mdivi-1 poorly inhibits recombinant human Drp1 GTPase activity (Kᵢ > 1.2 mM), suggesting limited efficacy in mammalian systems [1] [10].

Table 1: Mdivi-1 Effects on Dynamin-Related GTPases

Target ProteinSpeciesReported IC₅₀/KᵢPrimary Effect
Dnm1Yeast1–10 µMInhibition of self-assembly & GTPase activity
Drp1Mammalian>1.2 mMWeak GTPase inhibition; no mitochondrial elongation
Drp1 (isoform 3)HumanNo direct bindingIneffective in cellular assays [10]

Controversial Mechanisms: Complex I Inhibition vs. Drp1 Selectivity

A pivotal study challenged Mdivi-1’s specificity by demonstrating its potent inhibition of mitochondrial Complex I (CI) at concentrations (25–100 µM) commonly used to target fission [1]. Key findings include:

  • Reversible CI Inhibition: Mdivi-1 rapidly suppresses oxygen consumption rate (OCR) in neurons and COS-7 cells fed CI substrates (e.g., pyruvate/malate) but not Complex II substrates (e.g., succinate). This inhibition is reversible upon washout, contrasting with irreversible inhibitors like rotenone [1] [3].
  • Binding Site: Structural analyses indicate Mdivi-1 binds the IQ site of CI, destabilizing the complex and impairing assembly of respirasomes (supercomplexes I+III₂+IV). This reduces ATP synthesis efficiency and increases ROS [3].
  • Drp1-Independent Effects: In Drp1-knockout cells, Mdivi-1 still inhibits respiration and induces mitochondrial hyperfusion, confirming CI as a primary target [1] [7]. A 2024 study corroborated that Mdivi-1’s CI inhibition exacerbates neurodegeneration long-term, akin to rotenone [3].

Table 2: Conflicting Evidence for Mdivi-1 Mechanisms

Proposed MechanismSupporting EvidenceContradictory Evidence
Drp1 GTPase inhibitionElongates yeast mitochondria [9]; blocks MOMP [2]No mitochondrial elongation in neurons/MEFs [1]; weak human Drp1 affinity [10]
Complex I inhibitionDose-dependent OCR suppression [1]; rescues RET-induced ROS [3]Effects occur without Drp1 [1]; disrupts energy metabolism [3]

Modulation of Reactive Oxygen Species (ROS) Production

Mdivi-1 exerts dual, concentration-dependent effects on ROS:

  • Suppression of RET-Driven ROS: At 50 µM, Mdivi-1 inhibits reverse electron transfer (RET) from succinate to CI in brain mitochondria, reducing superoxide production during ischemic stress [1] [6]. This mechanism is independent of fission inhibition and potentially neuroprotective [5].
  • ROS Elevation via CI Destabilization: Chronic Mdivi-1 treatment (≥24 hrs) increases mitochondrial superoxide in HeLa cells and neurons by impairing CI-dependent respirasome assembly. This disrupts electron flow, enhancing electron leakage and oxidative stress [3] [7].
  • Antioxidant Modulation: In vascular smooth muscle, Mdivi-1 upregulates SOD1 and catalase via Nrf2 activation, attenuating hypoxia-induced oxidative damage [6].

Impact on Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosis

Mdivi-1 retards apoptosis by inhibiting MOMP, a gateway to cytochrome c release:

  • Bax/Bak-Dependent MOMP: Mdivi-1 (10–50 µM) blocks Bid-activated Bax/Bak oligomerization in isolated mitochondria, preventing cytochrome c efflux independently of fission inhibition [2] [9].
  • Cellular Apoptosis: In ischemic stroke models, Mdivi-1 reduces mitochondrial proapoptotic factors (AIF, Bax, caspase-3) and upregulates Bcl-2, improving neuronal survival [5]. Conversely, in porcine embryos and fibroblasts, 50 µM Mdivi-1 increases apoptosis by dissipating mitochondrial membrane potential (ΔΨm) and elevating ROS [4]. This dichotomy suggests cell-type-specific outcomes.

Table 3: Mdivi-1 Effects on Apoptotic Pathways

Apoptotic ComponentEffect of Mdivi-1Functional Outcome
Bax/Bak oligomerizationInhibited [2] [9]Blocks cytochrome c release
Caspase-3 activationReduced [5]Attenuates neuronal death
ΔΨm stabilityDisrupted (porcine cells) [4]Increases apoptosis & developmental failure
Bcl-2/Bax ratioEnhanced [5]Suppresses MOMP

Role in Calcium Homeostasis and Mitochondrial Dynamics

Mdivi-1 disrupts mitochondrial calcium ([Ca²⁺]ₘ) handling, influencing cellular signaling:

  • Calcium Mishandling: In neurons, Mdivi-1 (50 µM) dysregulates [Ca²⁺]ₘ uptake, impairing activity-dependent ATP production and synaptic function. This arises from CI inhibition rather than Drp1 modulation [7].
  • Fusion-Fusion Imbalance: Though Mdivi-1 fails to elongate mitochondria in many mammalian cells [1], it inhibits hypoxia-induced Drp1 phosphorylation at Ser⁶¹⁶ in vascular tissue. This reduces fission and slightly enhances fusion (via Mfn2), stabilizing mitochondria during early ischemia [6] [7].
  • Transcriptional Reprogramming: RNA-seq reveals Mdivi-1 activates p53 and suppresses DNA replication genes in SH-SY5Y neuroblastoma cells. This alters mitochondrial retrograde signaling, linking fission inhibition to nuclear epigenetics [7].

Table 4: Mdivi-1 and Calcium/Dynamics Interplay

ProcessEffect of Mdivi-1Consequence
Mitochondrial Ca²⁺ uptakeImpaired [7]Disrupted neuronal excitability
Drp1 phosphorylationInhibits Ser⁶¹⁶ site (hypoxia) [6]Attenuates pathological fission
p53 pathwayActivated [7]Cell-cycle arrest; metabolic rewiring
Respiratory supercomplexesDisassembled (I+III₂+IV) [3]Reduced ATP yield; increased ROS

Properties

CAS Number

338967-87-6

Product Name

Mdivi-1

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22)

InChI Key

NZJKEVWTYMOYOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone
mdivi-1 compound

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.